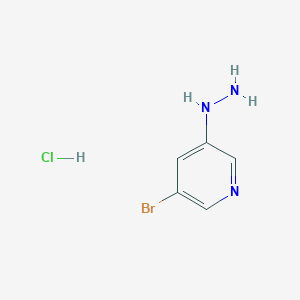

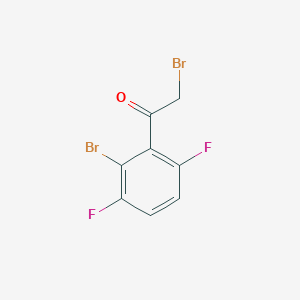

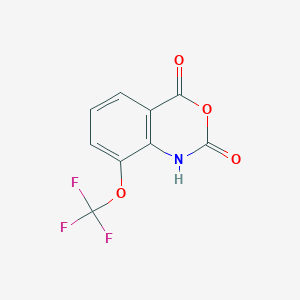

![molecular formula C12H19NO4 B1411836 Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate CAS No. 1419101-34-0](/img/structure/B1411836.png)

Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate

Descripción general

Descripción

“Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate” is a chemical compound that is part of the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure is found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings . The process is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) . This reaction can be conducted under low catalyst loadings . The reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .

Aplicaciones Científicas De Investigación

Chemical Reactions and Isomer Formation

- Isomer Formation : Research shows that compounds similar to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate, like methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates, can be produced as mixtures of exo and endo isomers through reactions with iodinating agents (Molchanov et al., 2003).

- Synthesis of Fluorinated Compounds : Substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates, similar in structure to this compound, have been synthesized as a mixture of exo- and endo-isomers (Molchanov et al., 2002).

Synthesis of Novel Compounds

- Synthesis of Transition State Analogs : Azabicyclo[3.1.0]hexane transition state (TS) analogs have been synthesized, which are structurally similar to this compound (Young & Horenstein, 2004).

- Creation of Anti-HCV Drug Precursors : An efficient synthesis of a key chiral bicyclic proline fragment employed in the construction of the potent anti-HCV drug boceprevir has been demonstrated, which is structurally related to this compound (Kallam et al., 2017).

Methodological Studies

- Phosphorylation Studies : The phosphorylation of compounds structurally similar to this compound has been studied, revealing insights into the formation of phosphorylated bicycles (Sousa et al., 2010).

- Asymmetric Synthesis of Amino Acid Derivatives : Asymmetric synthesis using Aza-Diels-Alder reactions in aqueous solution has been studied for the creation of derivatives similar to this compound (Waldmann & Braun, 1991).

Synthesis of Novel Frameworks

- Novel Opioid Ligands : A new class of opioid ligand with an azabicyclo[3.1.0]hexane core, structurally related to this compound, has been discovered and synthesized (Lunn et al., 2011).

- Chiral 3-Azabicyclo[3.1.0]hexanes Synthesis : A method for creating chiral 3-azabicyclo[3.1.0]hexanes, which are structurally related to this compound, has been developed (Li et al., 2022).

Mecanismo De Acción

Direcciones Futuras

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

Propiedades

IUPAC Name |

3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKNDGQUFLNXNJ-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

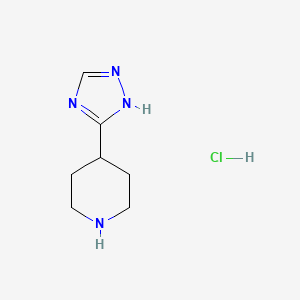

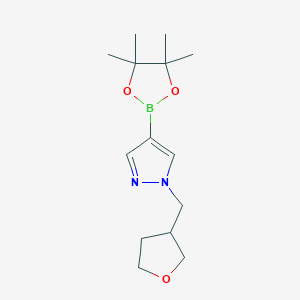

![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)

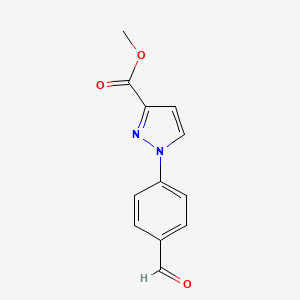

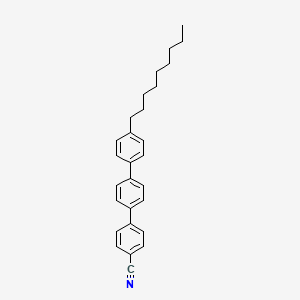

![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)

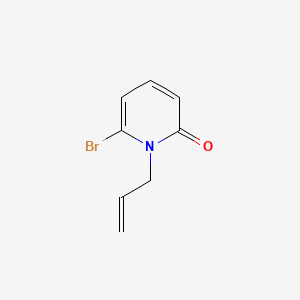

![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)

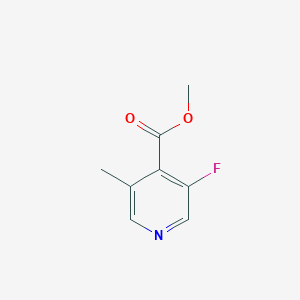

![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)

![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)